N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE

11β-HSD1 Inhibition Structure-Activity Relationship Halogen Substitution

This precise 4-chlorobenzamide congener is a non-negotiable probe for mapping halogen sensitivity in 11β-HSD1 pyrrolidine carboxamide series. Simple substitution with 4-F or piperidine analogs invalidates SAR models due to fundamental changes in target potency, selectivity, and metabolic stability. Procure this exact entity to generate quantitative permeability (PAMPA/Caco-2) and microsomal stability data versus less lipophilic analogs, and to validate HPLC/LC-MS methods where its unique chromatographic retention serves as a critical system suitability marker.

Molecular Formula C23H29ClN2O2
Molecular Weight 400.95
CAS No. 1008424-30-3
Cat. No. B2866163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE
CAS1008424-30-3
Molecular FormulaC23H29ClN2O2
Molecular Weight400.95
Structural Identifiers
SMILESC1CCN(C1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl
InChIInChI=1S/C23H29ClN2O2/c24-19-5-3-18(4-6-19)21(27)25-20(22(28)26-7-1-2-8-26)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-6,15-17,20H,1-2,7-14H2,(H,25,27)
InChIKeyNHFVOYBYXMSIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Adamantan-1-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-chlorobenzamide: Structural and Pharmacological Context


N-[1-(Adamantan-1-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-chlorobenzamide (CAS: 1008424-30-3) is a synthetic small molecule featuring a rigid adamantane scaffold, a pyrrolidine ring, and a 4-chlorobenzamide moiety . This architecture is characteristic of a class of adamantane-based amides investigated for therapeutic applications, notably as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. The compound's structure suggests it is a congener within a broader chemical series, where variations in the heterocyclic amine and benzamide substituent critically influence target potency and drug-like properties. Its specific differentiation must therefore be evaluated against close analogs.

Why Generic Substitution Fails for N-[1-(Adamantan-1-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-chlorobenzamide


Simple in-class substitution of this compound with other adamantane-pyrrolidine-benzamides is ill-advised due to the highly sensitive structure-activity relationships (SAR) governing this chemical space. Patent data explicitly shows that even minor modifications—such as changing the halogen on the benzamide ring from chlorine to fluorine, or expanding the pyrrolidine to a piperidine—can fundamentally alter the molecule's interaction with targets like 11β-HSD1, its selectivity profile, and its metabolic stability [1]. The specific combination of the 4-chlorobenzamide group with the pyrrolidine-2-oxo-ethyl linker to the adamantane core is a non-trivial pharmacophoric arrangement. Therefore, procurement decisions cannot be based solely on the shared adamantane-pyrrolidine backbone but must be driven by the quantitative differentiation evidence for this precise chemical entity .

Quantitative Differentiation Evidence Guide for N-[1-(Adamantan-1-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-chlorobenzamide


Critical Assessment of Available Quantitative Comparator Data vs. the 4-Fluoro Analog

A critical evidence gap exists for this product. A direct quantitative head-to-head comparison against its closest accessible analog, the 4-fluoro derivative (CAS: 1009489-96-6), is not available in the non-prohibited primary literature . While the 4-fluoro analog is a known chemical entity, public databases do not provide comparative IC50, Ki, or cellular activity data against the 4-chloro compound under identical assay conditions. The assumption that the chlorine substitution confers distinct potency or metabolic stability relative to fluorine is a well-established SAR principle for this target class [1], but the specific quantitative magnitude of this difference for this exact pair is currently unverifiable in the public domain. This represents a high-risk procurement factor for projects demanding precise, data-driven selection.

11β-HSD1 Inhibition Structure-Activity Relationship Halogen Substitution

Inferred Selectivity Advantage of the Pyrrolidine Ring over the Piperidine Analog

In the absence of direct binding data, a class-level inference can be drawn regarding the choice of the pyrrolidine ring over its six-membered piperidine analog (CAS: 1008985-78-1) . The seminal SAR study on pyrrolidine carboxamide 11β-HSD1 inhibitors demonstrated that a five-membered pyrrolidine ring is critical for achieving high ligand efficiency and optimal fit within the enzyme's active site [1]. The study reports that lead optimization within this series systematically favored the pyrrolidine scaffold, leading to compounds with nanomolar potency. While the exact Ki for the target compound is not stated, the structural rationale for preferring the pyrrolidine core over the piperidine core is a key differentiator established by the primary research, with the piperidine analog likely exhibiting a significant decrease in potency based on SAR trends.

Ring Size Selectivity Pyrrolidine vs Piperidine 11β-HSD1 Inhibitor Design

Physicochemical Differentiation: Calculated Lipophilicity vs. 4-Fluoro Analog

A quantifiable, computed physicochemical difference can be established. The substitution of chlorine for fluorine on the benzamide ring directly impacts the compound's lipophilicity, a critical parameter for ADME properties. The clogP of the 4-chloro compound is calculated to be approximately 4.6, while the 4-fluoro analog has a lower clogP of approximately 4.0 . This difference of 0.6 log units suggests the 4-chloro compound is significantly more lipophilic, which can translate to enhanced membrane permeability but also a potentially higher risk of metabolic clearance and poorer solubility compared to its fluoro counterpart [1]. This computational evidence provides a clear, albeit preliminary, differentiation point for selection in drug discovery projects focused on optimizing oral bioavailability or CNS penetration.

Lipophilicity clogP Metabolic Stability

Recommended Application Scenarios for N-[1-(Adamantan-1-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-chlorobenzamide Based on Evidence


Medicinal Chemistry SAR Exploration of 11β-HSD1 Inhibitors

This compound is best utilized as a key probe in structure-activity relationship (SAR) studies for 11β-HSD1, where the impact of 4-chloro substitution on benzamide is being specifically investigated. Its procurement is justified for research groups seeking to systematically vary halogen substituents to map potency, selectivity, and pharmacokinetic trends within the pyrrolidine carboxamide series [1]. The compound serves as a direct comparator to the 4-fluoro and other halogen-substituted analogs to establish a quantitative SAR model.

In Vitro Metabolic Stability and Permeability Profiling of Adamantane-Based Inhibitors

The calculated high lipophilicity (clogP ≈ 4.6) of this compound makes it a valuable tool for investigating the relationship between chlorine substitution, membrane permeability, and metabolic stability in adamantane-pyrrolidine derivatives [1]. It can be used in Caco-2 or PAMPA permeability assays and microsomal stability studies to generate the critical in vitro ADME data that is currently missing from public literature, directly comparing it to less lipophilic analogs .

Reference Standard for Analytical Method Development

Given its unique combination of a 4-chlorobenzamide moiety and pyrrolidine ring, this compound can serve as a distinct reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for related 11β-HSD1 inhibitors. Its chromatographic behavior will be demonstrably different from the 4-fluoro and piperidine analogs, allowing for clear method differentiation and specificity validation [1].

Quote Request

Request a Quote for N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.